

Spectroscopic Profile of (2-Methoxyphenyl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: (2-Methoxyphenyl)thiourea

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(2-Methoxyphenyl)thiourea**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for **(2-Methoxyphenyl)thiourea** is summarized below, providing key identifiers for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The ¹H NMR spectrum of **(2-Methoxyphenyl)thiourea** is available through spectral databases, which can be accessed for detailed analysis. Key proton signals are anticipated in the aromatic and amine regions, characteristic of the compound's structure.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts would correspond to the methoxy group, the aromatic carbons, and the thiourea carbon.

Data Type	Description	Source
¹ H NMR Data	Spectral data for proton nuclear magnetic resonance.	Available from spectral databases such as SpectraBase.
¹³ C NMR Data	Spectral data for carbon-13 nuclear magnetic resonance.	Specific peak data not publicly available in the initial search.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **(2-Methoxyphenyl)thiourea** would exhibit characteristic absorption bands corresponding to its functional groups. While the complete spectrum is available from suppliers like ChemicalBook, key expected absorptions are listed below.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (amine)	3400-3250
C-H Stretch (aromatic)	3100-3000
C=S Stretch (thiourea)	1300-1100
C-O Stretch (ether)	1275-1200 (asymmetric), 1075-1020 (symmetric)
C-N Stretch	1335-1250

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of **(2-Methoxyphenyl)thiourea**.

Data Type	Description	Value	Source
Molecular Weight	The calculated molecular weight of the compound.	182.24 g/mol	[1]
Mass Spectrum	Provides the mass-to-charge ratio of the parent ion and its fragments.	Data available from suppliers like ChemicalBook.	[2]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of **(2-Methoxyphenyl)thiourea**.

NMR Spectroscopy

2.1.1. ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A small amount of the **(2-Methoxyphenyl)thiourea** sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.
- **^1H NMR Acquisition:** The instrument is tuned to the proton frequency. A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- **^{13}C NMR Acquisition:** The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Key parameters include a wider spectral width compared to ^1H NMR, a sufficient

number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C , and a relaxation delay. The solvent peak is often used for calibration.

Infrared (IR) Spectroscopy

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid **(2-Methoxyphenyl)thiourea** sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
- Instrumentation: An FTIR spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

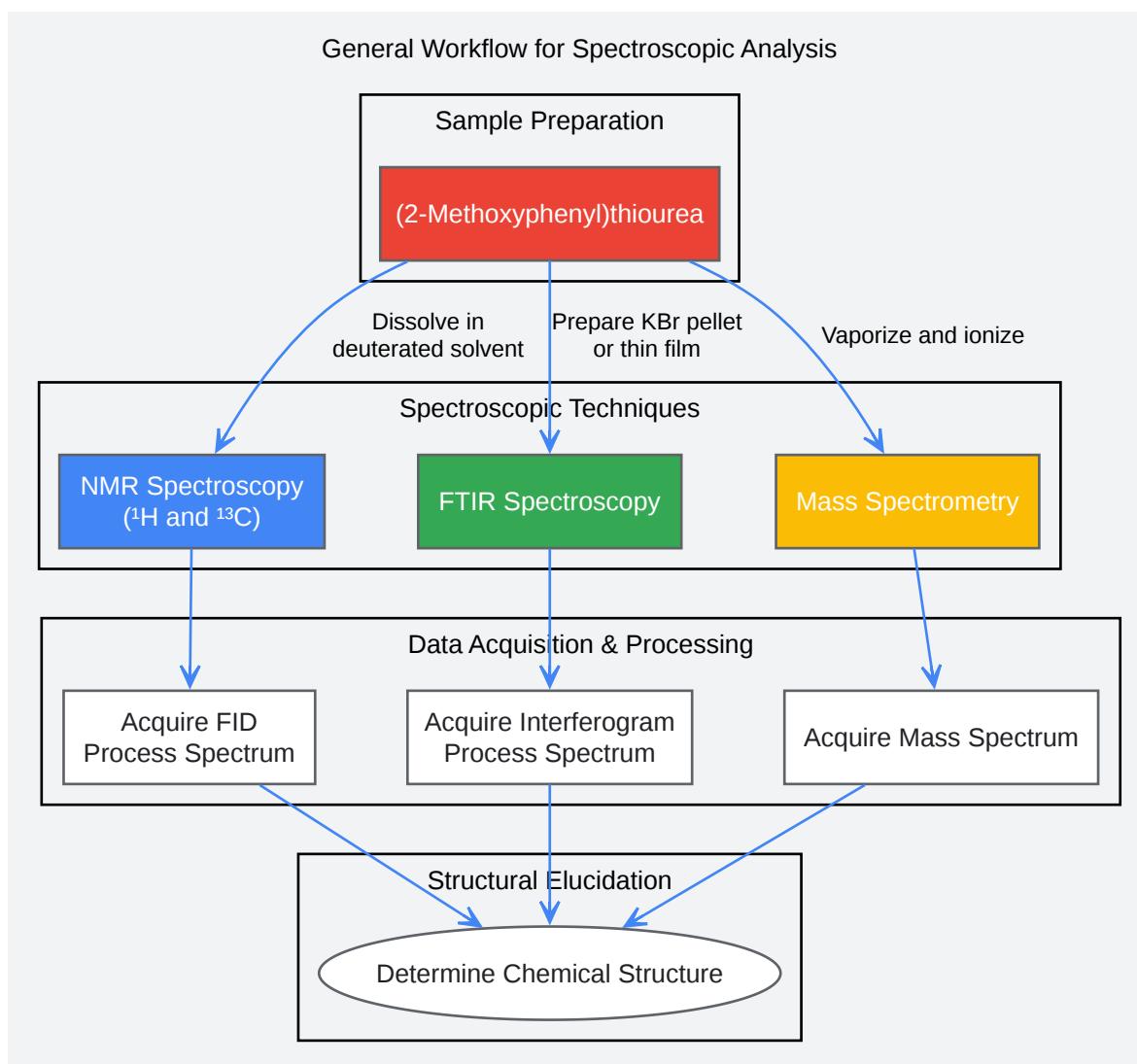
2.3.1. Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the **(2-Methoxyphenyl)thiourea** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^{+}), and to fragment into smaller charged ions.[4][5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Methoxyphenyl)thiourea**.



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Caption: General workflow for spectroscopic analysis.

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